Discovery and preliminary characterization of N-benzyl-2-(2-methoxyphenyl)ethanamine
Discovery and preliminary characterization of N-benzyl-2-(2-methoxyphenyl)ethanamine
An In-depth Technical Guide to the Discovery and Preliminary Characterization of N-benzyl-2-(2-methoxyphenyl)ethanamine
Introduction: The Emergence of N-Benzyl Phenethylamines
The phenethylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of neuroactive compounds. Historically, simple N-alkylation of phenethylamines was observed to diminish their biological activity. However, the discovery that N-benzyl substitution, particularly with a 2-methoxybenzyl group, could dramatically enhance both binding affinity and functional activity at serotonin 5-HT2A receptors represented a significant paradigm shift in the field. This finding opened a new chapter in the exploration of serotonergic hallucinogens, leading to the development of the N-benzylphenethylamine ("NBOMe") class of compounds.[1] These substances, such as N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe), exhibit subnanomolar affinity for the 5-HT2A receptor and are exceptionally potent.[1]
This guide focuses on a specific, less-studied member of this family: N-benzyl-2-(2-methoxyphenyl)ethanamine . While its parent compound, 2-methoxyphenethylamine (2-MPEA), shows low affinity for serotonin receptors and primarily acts as a potent agonist of the human trace amine-associated receptor 1 (TAAR1), the addition of the N-benzyl moiety is predicted to significantly alter its pharmacological profile.[2] This document provides a comprehensive overview of its plausible synthesis, predicted physicochemical and spectroscopic properties, and its potential biological significance in the context of its more well-studied analogues.
Physicochemical Properties
The introduction of the benzyl group to the 2-methoxyphenethylamine core significantly impacts its physical and chemical properties. A summary of its key predicted and known physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO | PubChem |
| Molecular Weight | 241.33 g/mol | PubChem |
| IUPAC Name | N-benzyl-2-(2-methoxyphenyl)ethanamine | |
| Predicted LogP | 3.5 | |
| Predicted pKa | 9.5 (amine group) |
Synthesis via Reductive Amination
The most common and efficient method for synthesizing secondary amines like N-benzyl-2-(2-methoxyphenyl)ethanamine is through a two-step, one-pot reductive amination process.[3] This involves the initial formation of an imine from the parent phenethylamine and an aldehyde, followed by the reduction of the imine to the corresponding secondary amine.
Experimental Protocol: Synthesis of N-benzyl-2-(2-methoxyphenyl)ethanamine
Materials:
-
2-(2-methoxyphenyl)ethanamine hydrochloride
-
Benzaldehyde
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation:
-
In a round-bottom flask, suspend 2-(2-methoxyphenyl)ethanamine hydrochloride (1.0 mmol) in ethanol (10 mL).
-
Add triethylamine (1.0 mmol, 1.0 equiv) to the suspension to liberate the free base.
-
To this mixture, add benzaldehyde (1.1 mmol, 1.1 equiv).
-
Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Reduction:
-
Once imine formation is complete, add sodium borohydride (2.0 mmol, 2.0 equiv) portion-wise to the reaction mixture.
-
Continue stirring for an additional 30 minutes.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane (30 mL) and water (30 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
The crude N-benzyl-2-(2-methoxyphenyl)ethanamine can be further purified by column chromatography on silica gel.
-
Spectroscopic Characterization (Predicted)
While specific experimental spectra for N-benzyl-2-(2-methoxyphenyl)ethanamine are not widely published, its characteristics can be reliably predicted based on its functional groups and data from analogous N-benzyl phenethylamines.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzyl and the methoxyphenyl rings, as well as the aliphatic protons of the ethyl bridge and the methoxy group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Aromatic (C₆H₄OCH₃) | 6.8 - 7.2 | Multiplet |
| Benzyl CH₂ | ~3.8 | Singlet |
| Methoxy (OCH₃) | ~3.8 | Singlet |
| Ethyl CH₂ (adjacent to N) | 2.8 - 3.0 | Triplet |
| Ethyl CH₂ (adjacent to ring) | 2.7 - 2.9 | Triplet |
| Amine NH | 1.5 - 2.5 | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the aliphatic carbons of the ethyl linker, the benzylic carbon, and the methoxy carbon.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (C₆H₅ & C₆H₄OCH₃) | 110 - 160 |
| Benzyl CH₂ | ~54 |
| Methoxy (OCH₃) | ~55 |
| Ethyl CH₂ (adjacent to N) | ~50 |
| Ethyl CH₂ (adjacent to ring) | ~35 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for its functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (ether) | 1070 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Mass Spectrometry
Under electron impact (EI) ionization, N-benzyl-2-(2-methoxyphenyl)ethanamine is expected to show a molecular ion peak (M⁺) at m/z = 241. The fragmentation pattern would likely involve cleavage of bonds adjacent to the nitrogen atom and the ether linkage. A prominent fragment would be the tropylium ion (m/z = 91) from the benzyl group.
Biological Activity and Significance
The primary interest in N-benzyl-2-(2-methoxyphenyl)ethanamine lies in its potential as a serotonergic agent, based on extensive structure-activity relationship (SAR) studies of the NBOMe class.
Interaction with Serotonin Receptors
The addition of an N-benzyl group to phenethylamine hallucinogens is known to dramatically increase their binding affinity and potency at the 5-HT2A serotonin receptor.[1] This effect is particularly pronounced with a 2-methoxy substitution on the benzyl ring. While the parent molecule, 2-MPEA, has negligible affinity for 5-HT2A/2C receptors, N-benzylation is expected to confer significant affinity and agonist activity.[2]
Studies on a wide range of N-benzylphenethylamines have shown that they are highly selective for 5-HT2 receptor subtypes over other neuroreceptors.[4] However, within the N-benzyl series, compounds with an N-(2-methoxybenzyl) group were found to be less active and less selective 5-HT2A agonists compared to their N-(2-hydroxybenzyl) counterparts. Nevertheless, they remain potent 5-HT2A receptor agonists.[5]
Future Directions
N-benzyl-2-(2-methoxyphenyl)ethanamine represents an intriguing but understudied member of a potent class of serotonergic compounds. Future research should focus on:
-
Definitive Characterization: Experimental validation of the predicted spectroscopic and physicochemical data is essential.
-
In-depth Pharmacological Profiling: A comprehensive receptor binding and functional assay panel is needed to determine its affinity and efficacy at various serotonin receptor subtypes and other neuroreceptors.
-
In Vivo Studies: Preclinical studies in animal models would be necessary to understand its behavioral and physiological effects.
The study of such compounds not only expands our understanding of the structure-activity relationships governing ligand-receptor interactions but also provides valuable tools for probing the function of the serotonergic system.
References
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 33-57. [Link]
-
Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular Pharmacology, 70(6), 1956-1964. [Link]
-
Wikipedia contributors. (2023). 2-Methoxyphenethylamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Nichols, D. E., et al. (2012). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. Journal of Medicinal Chemistry, 55(15), 6844-6857. [Link]
-
Silva, M. T., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12803. [Link]
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]
Sources
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
